molecular formula C8H12O3 B1311175 2-(4-oxocyclohexyl)acetic Acid CAS No. 52263-23-7

2-(4-oxocyclohexyl)acetic Acid

Cat. No. B1311175
CAS RN: 52263-23-7
M. Wt: 156.18 g/mol
InChI Key: JZAWBDIRCFFJBI-UHFFFAOYSA-N
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Patent
US08097637B2

Procedure details

Prepared from LiOH hydrolysis of (4-Oxo-Cyclohexyl)-acetic acid methyl ester (commercial available).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:14])[CH2:6][CH:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1>>[O:13]=[C:10]1[CH2:11][CH2:12][CH:7]([CH2:6][C:5]([OH:14])=[O:4])[CH2:8][CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1CCC(CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1CCC(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.